5-(Ethylsulfonyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole
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Overview
Description
5-(Ethylsulfonyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethylsulfonyl group and a methoxyphenyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as sulfuric acid or phosphoric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfonyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(4-Methoxyphenyl)-1,2,3-thiadiazole: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
5-(Ethylsulfonyl)-1,2,3-thiadiazole: Lacks the methoxyphenyl group, which may affect its biological activity.
Uniqueness
5-(Ethylsulfonyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole is unique due to the presence of both the ethylsulfonyl and methoxyphenyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C11H12N2O3S2 |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(4-methoxyphenyl)thiadiazole |
InChI |
InChI=1S/C11H12N2O3S2/c1-3-18(14,15)11-10(12-13-17-11)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3 |
InChI Key |
RPMKKPNFYZCTRW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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